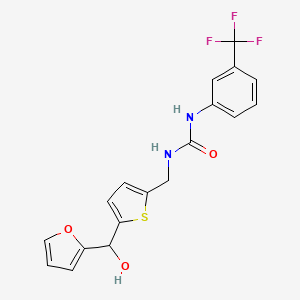

1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a solid substance . The IUPAC name for this compound is 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of pyrazole derivatives has been described in various studies . One method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . Another method involves the separation of the crude product by silica gel column chromatography with petroleum ether-ethyl acetate .

Molecular Structure Analysis

The molecular structure of “1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid” can be represented by the linear formula C9H14N2O2 . The molecular weight of this compound is 182.22 .

Physical And Chemical Properties Analysis

“1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a solid substance . It has a molecular weight of 182.22 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Diversity

1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives play a crucial role in the synthesis and structural diversity of metal coordination polymers. These compounds, through a two-step process from their ethyl esters, serve as bridging ligands to assemble with zinc (Zn) and cadmium (Cd) ions, resulting in chiral and achiral coordination polymers. Such polymers exhibit unique properties, including thermal and luminescence behaviors, and form complex structures like 1D coordination chains and 3D supramolecular networks, which are influenced by the conformation of the ligands and the nature of the metal ions. These findings highlight the potential of pyrazole-5-carboxylic acid derivatives in the design of novel coordination compounds with specific structural and functional properties (Cheng et al., 2017).

Coordination Complexes and Crystal Structures

The reactivity of 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid derivatives with transition metals like copper (Cu) and cobalt (Co) leads to the formation of mononuclear chelate complexes. These complexes are characterized by their 2D hydrogen-bonded networks, which can include or exclude water molecules within their lattice. Such studies not only provide insights into the crystallization properties of these organic molecules but also contribute to the understanding of their coordination behavior, offering a pathway to synthesize compounds with potential applications in catalysis and materials science (Radi et al., 2015).

Solid-Phase Syntheses and Chemical Transformations

1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid is integral to versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. This approach involves condensation, cyclization, and activation steps, yielding highly substituted products with excellent yields and purities. Such methodologies demonstrate the compound's utility in facilitating straightforward syntheses of complex heterocyclic structures, which are valuable in various chemical research and development contexts (Shen et al., 2000).

Luminescence Properties

The study of transition metal complexes with uncoordinated carboxyl groups derived from 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid and its isomers has unveiled their luminescence properties. These complexes, through their synthesis and characterization, display dual-emissive luminescence in the solid state at room temperature. Such properties are significant for applications in sensing, imaging, and optoelectronic devices, demonstrating the role of pyrazole derivatives in the development of functional materials with advanced optical characteristics (Su et al., 2014).

Antimicrobial Activity

Pyrazole derivatives, including those related to 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid, have been investigated for their antimicrobial activity. Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis indicate that these compounds, by acting as carboxylic acid isosteres, exhibit potent antimycobacterial activity. Such research underscores the potential of pyrazole-based compounds in the development of new antimicrobial agents, contributing to the fight against tuberculosis and other bacterial infections (Gezginci et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

5-methyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)5-11-8(9(12)13)4-7(3)10-11/h4,6H,5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYOPEQPQYGALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)

![2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2563580.png)

![4-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2563581.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopentanecarboxamide](/img/structure/B2563583.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2563585.png)

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2563590.png)

![ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2563592.png)

![4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide](/img/structure/B2563597.png)